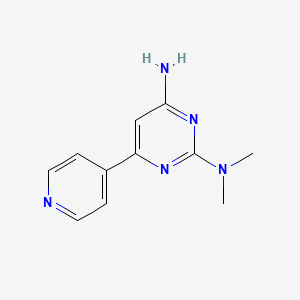
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a 2,2-dimethylpropanamide group attached to the 6th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5th position of the pyrimidine ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 2,2-Dimethylpropanamide Group: The final step involves the acylation of the pyrimidine ring with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide: Similar structure but with a benzamide group instead of a 2,2-dimethylpropanamide group.
2-ethyl-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)butanamide: Similar structure but with an ethyl group instead of a dimethyl group.
Uniqueness
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropanamide group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
2317-72-8 |
|---|---|
Molecular Formula |
C9H12FN3O2 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12FN3O2/c1-9(2,3)7(14)12-6-5(10)4-11-8(15)13-6/h4H,1-3H3,(H2,11,12,13,14,15) |
InChI Key |
WTDFIWKCCYMMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


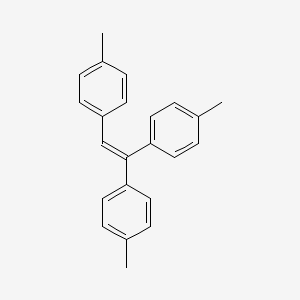
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)

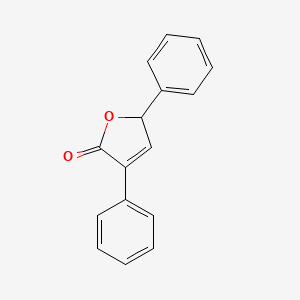
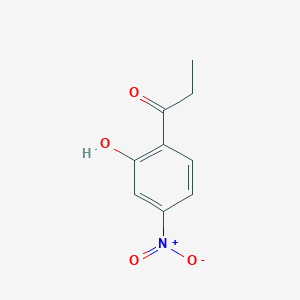
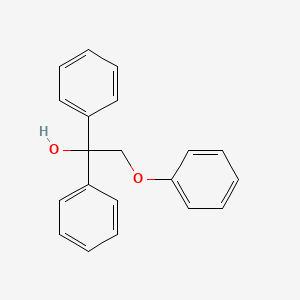

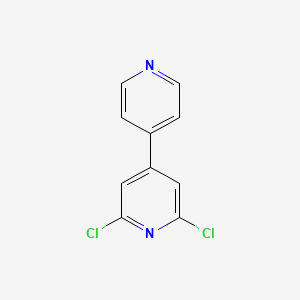
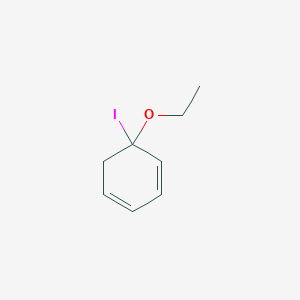
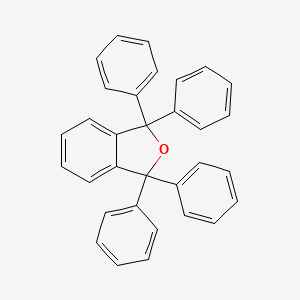
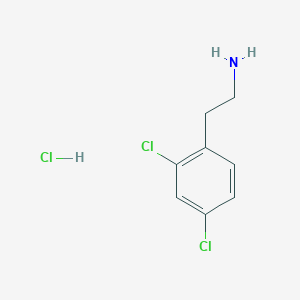
![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)

